molecular formula C20H32O B1201020 (5alpha,17beta)-3-Methyl-androst-2-en-17-ol CAS No. 85639-55-0

(5alpha,17beta)-3-Methyl-androst-2-en-17-ol

Cat. No. B1201020
CAS RN: 85639-55-0
M. Wt: 288.5 g/mol
InChI Key: QAIMFJMXMJSLSI-RBZZARIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5alpha,17beta)-3-Methyl-androst-2-en-17-ol is an androstanoid.

Scientific Research Applications

Analysis of Non-Ketoic Steroids in Dietary Supplements

The compound "(5alpha,17beta)-3-Methyl-androst-2-en-17-ol" has been identified in dietary supplements and is considered a prodrug of desoxymethyltestosterone. It is classified as a prohibited substance by the World Anti-Doping Agency (WADA). Techniques such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS) are used for its analysis and detection in these supplements. These methods are essential for ensuring the integrity of sports and protecting athletes' health (Okano et al., 2009).

Synthesis and Detection of Designer Steroids

"Madol" or "(5alpha,17beta)-3-Methyl-androst-2-en-17-ol" has been synthesized and detected as a component in designer steroids. These compounds are of particular concern in the sports world as they are not screened in routine doping control tests. The study of such compounds involves their synthesis, characterization, and the development of detection methods. This research is pivotal for maintaining fairness and health in competitive sports (Sekera et al., 2005).

Exploration of Androgen Receptor Protein Binding Properties

The compound "2-selena-A-nor-5alpha-androstan-17beta-ol" has been studied for its ability to selectively complex with specific receptors of 5alpha-dihydrotestosterone in the rat prostate gland. Research in this area is crucial for understanding the interaction of steroids with androgen receptors, potentially leading to medical applications in treating conditions related to androgen receptor activity (Skinner et al., 1977).

Metabolic Studies in Equine Sports

In equine sports, compounds like mesterolone (1alpha-methyl-5alpha-androstan-17beta-ol-3-one) are considered potential doping agents. Understanding the metabolic fate of such compounds in horses is vital for developing detection methods to control their misuse in horse racing. Such studies contribute significantly to maintaining the integrity of equine sports (Ho et al., 2007).

properties

CAS RN

85639-55-0

Product Name

(5alpha,17beta)-3-Methyl-androst-2-en-17-ol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-3,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H32O/c1-13-8-10-19(2)14(12-13)4-5-15-16-6-7-18(21)20(16,3)11-9-17(15)19/h8,14-18,21H,4-7,9-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

QAIMFJMXMJSLSI-RBZZARIASA-N

Isomeric SMILES

CC1=CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C

SMILES

CC1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C

Canonical SMILES

CC1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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